molecular formula C14H21O4P B3393895 Phosphonic acid, (2-oxo-2-phenylethyl)-, bis(1-methylethyl) ester CAS No. 57057-15-5

Phosphonic acid, (2-oxo-2-phenylethyl)-, bis(1-methylethyl) ester

Cat. No.: B3393895
CAS No.: 57057-15-5
M. Wt: 284.29 g/mol
InChI Key: QNZVJJKTGYVQPS-UHFFFAOYSA-N
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Description

Phosphonic acid, (2-oxo-2-phenylethyl)-, bis(1-methylethyl) ester is a chemical compound with the molecular formula C₁₄H₂₀O₄P. This compound is part of the phosphonic acid esters family and is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phosphonic acid, (2-oxo-2-phenylethyl)-, bis(1-methylethyl) ester typically involves the reaction of phenylglyoxal with diisopropyl phosphite under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is performed at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques are employed to ensure the production of high-quality material.

Chemical Reactions Analysis

Types of Reactions: Phosphonic acid, (2-oxo-2-phenylethyl)-, bis(1-methylethyl) ester undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form phenylglyoxal derivatives.

  • Reduction: Reduction reactions can lead to the formation of corresponding alcohols.

  • Substitution: Substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphorus-containing compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation: Phenylglyoxal derivatives.

  • Reduction: Corresponding alcohols.

  • Substitution: Different phosphorus-containing compounds.

Scientific Research Applications

Phosphonic acid, (2-oxo-2-phenylethyl)-, bis(1-methylethyl) ester is used in various scientific research applications, including:

  • Chemistry: It serves as a reagent in organic synthesis and as a ligand in coordination chemistry.

  • Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

  • Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which Phosphonic acid, (2-oxo-2-phenylethyl)-, bis(1-methylethyl) ester exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biological processes. The specific molecular targets and pathways depend on the context in which the compound is used.

Comparison with Similar Compounds

Phosphonic acid, (2-oxo-2-phenylethyl)-, bis(1-methylethyl) ester is compared with other similar compounds, such as:

  • Phosphonic acid, (2-oxo-2-phenylethyl)-, methyl ester

  • Phosphonic acid, (2-oxo-2-phenylethyl)-, ethyl ester

  • Phosphonic acid, (2-oxo-2-phenylethyl)-, propyl ester

These compounds share similar structural features but differ in their ester groups, leading to variations in their chemical properties and applications. This compound is unique due to its diisopropyl ester group, which imparts specific reactivity and stability.

Properties

IUPAC Name

2-di(propan-2-yloxy)phosphoryl-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21O4P/c1-11(2)17-19(16,18-12(3)4)10-14(15)13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZVJJKTGYVQPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(CC(=O)C1=CC=CC=C1)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452736
Record name Phosphonic acid, (2-oxo-2-phenylethyl)-, bis(1-methylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57057-15-5
Record name Phosphonic acid, (2-oxo-2-phenylethyl)-, bis(1-methylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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